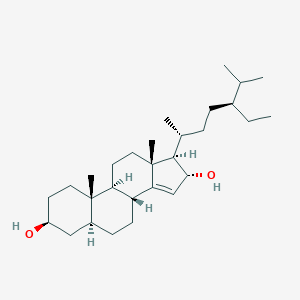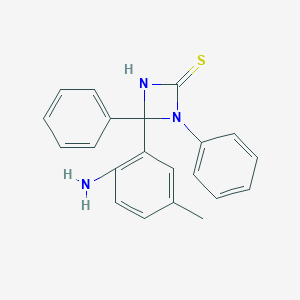
24-Ethylcholest-14-ene-3,16-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
24-Ethylcholest-14-ene-3,16-diol is a compound that belongs to the family of cholesterol metabolites. It is a steroid molecule that has been found to possess a variety of biological activities. The compound has been extensively studied due to its potential use in the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 24-Ethylcholest-14-ene-3,16-diol is not fully understood. However, it has been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway. This pathway is involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Activation of the PPAR pathway by 24-Ethylcholest-14-ene-3,16-diol has been shown to have beneficial effects on various diseases.
Biochemical and Physiological Effects
24-Ethylcholest-14-ene-3,16-diol has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also been found to have anti-oxidant properties, which can protect against oxidative stress. Additionally, 24-Ethylcholest-14-ene-3,16-diol has been shown to improve glucose metabolism and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 24-Ethylcholest-14-ene-3,16-diol in lab experiments is its potential use in the development of new drugs. The compound has been found to have various biological activities, which make it an attractive target for drug development. However, one of the limitations of using 24-Ethylcholest-14-ene-3,16-diol in lab experiments is its low solubility in water. This can make it difficult to administer the compound in vivo.
Orientations Futures
There are several future directions for the study of 24-Ethylcholest-14-ene-3,16-diol. One of the areas of research is the development of new drugs based on the compound. The anti-inflammatory, anti-tumor, and anti-oxidant properties of 24-Ethylcholest-14-ene-3,16-diol make it a promising candidate for drug development. Additionally, further studies are needed to fully understand the mechanism of action of the compound. This will help to identify new targets for drug development and improve our understanding of the biological effects of 24-Ethylcholest-14-ene-3,16-diol.
Conclusion
In conclusion, 24-Ethylcholest-14-ene-3,16-diol is a compound that has been extensively studied due to its potential use in the development of new drugs. The compound has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. The mechanism of action of 24-Ethylcholest-14-ene-3,16-diol is not fully understood, but it has been shown to activate the PPAR pathway. Future studies are needed to fully understand the biological effects of the compound and its potential use in drug development.
Méthodes De Synthèse
The synthesis of 24-Ethylcholest-14-ene-3,16-diol involves the use of various chemical reactions. One of the most common methods involves the oxidation of cholesterol using a combination of sodium periodate and sodium chlorite. The resulting compound is then subjected to a series of chemical reactions to obtain 24-Ethylcholest-14-ene-3,16-diol. Other methods of synthesis have also been reported in the literature.
Applications De Recherche Scientifique
24-Ethylcholest-14-ene-3,16-diol has been found to possess a variety of biological activities. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. The compound has also been found to have neuroprotective effects and can protect against the development of Alzheimer's disease. Additionally, 24-Ethylcholest-14-ene-3,16-diol has been shown to have potential use in the treatment of diabetes, obesity, and cardiovascular diseases.
Propriétés
Numéro CAS |
140147-34-8 |
|---|---|
Nom du produit |
24-Ethylcholest-14-ene-3,16-diol |
Formule moléculaire |
C6H8ClNO3 |
Poids moléculaire |
430.7 g/mol |
Nom IUPAC |
(3S,5S,8R,9S,10S,13R,16R,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C29H50O2/c1-7-20(18(2)3)9-8-19(4)27-26(31)17-25-23-11-10-21-16-22(30)12-14-28(21,5)24(23)13-15-29(25,27)6/h17-24,26-27,30-31H,7-16H2,1-6H3/t19-,20+,21+,22+,23-,24+,26-,27+,28+,29+/m1/s1 |
Clé InChI |
UBIQQOLRFLRFBL-YUBQVYHLSA-N |
SMILES isomérique |
CC[C@@H](CC[C@@H](C)[C@H]1[C@@H](C=C2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)C(C)C |
SMILES |
CCC(CCC(C)C1C(C=C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)C(C)C |
SMILES canonique |
CCC(CCC(C)C1C(C=C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)C(C)C |
Synonymes |
24-ethyl-5alpha-cholest-14-ene-3beta-16alpha-diol 24-ethylcholest-14-ene-3,16-diol 24-ethylcholest-14-ene-3,16-diol, 24R-isomer 24R(-)-ethylcholest-14-ene-3,16-diol 24S(-)-ethylcholest-14-ene-3,16-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)

![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B236116.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)
![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)

![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)

![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)

![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B236167.png)